molecular formula C19H23FN4O B5533933 N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B5533933
M. Wt: 342.4 g/mol
InChI Key: WLHUQWWVCTWHNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves reactions between specific aryl groups and pyrazole moieties, utilizing catalysts or specific conditions to achieve high yields. For example, studies have demonstrated the synthesis of complex pyrazole derivatives through reactions that yield isostructural compounds with detailed conformational characteristics, highlighting the efficiency and specificity of these synthetic routes (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide" reveals intricate details about planarity, orientation of substituents, and overall conformation. For instance, certain pyrazole derivatives exhibit a nearly planar structure with specific groups oriented perpendicularly to the main plane, as seen in studies on isostructural thiazoles (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, demonstrating a range of biological and pharmacological activities. These activities include antimicrobial, anti-inflammatory, and potential immunomodulating effects, as well as the ability to interact with specific receptors or biological pathways. The structural modifications, such as halogenation, significantly impact their biological efficacy and interaction specificity (Menozzi et al., 2004).

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. The potential applications of this compound in the field of medicine, particularly due to its indole derivative nature, could also be explored .

properties

IUPAC Name

N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-12-17(13(2)24(4)22-12)6-8-19(25)23(3)11-16-10-14-9-15(20)5-7-18(14)21-16/h5,7,9-10,21H,6,8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHUQWWVCTWHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N(C)CC2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

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